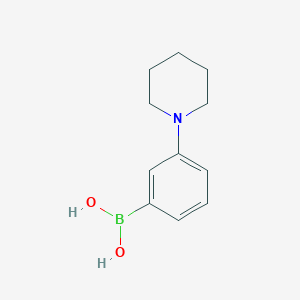

(3-(Piperidin-1-yl)phenyl)boronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3-piperidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXVWJCIIFBENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591925 | |

| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634905-21-8 | |

| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Arylboronic Acids in Modern Synthetic Chemistry and Chemical Biology

Arylboronic acids are organic compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aryl group. wikipedia.org Their stability, low toxicity, and versatile reactivity make them indispensable tools in modern chemistry. nih.gov

One of their most prominent roles is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govgeorganics.sk This reaction is a cornerstone of modern organic synthesis, providing a powerful means to construct complex molecules, including biaryls, which are common structures in pharmaceuticals and advanced materials. wisdomlib.org Beyond the Suzuki coupling, arylboronic acids are used in a variety of other transformations, including Chan-Lam coupling for forming carbon-heteroatom bonds and Heck-type cross-coupling reactions. wikipedia.orggeorganics.sk

In the realm of chemical biology, the unique ability of the boronic acid group to form reversible covalent bonds with diols (compounds with two hydroxyl groups) is widely exploited. wikipedia.orgcymitquimica.com This interaction is particularly effective with 1,2- or 1,3-diols found in saccharides (sugars). mdpi.com This property has led to the development of arylboronic acid-based sensors for glucose monitoring, which is crucial for managing diabetes. georganics.skmdpi.com Furthermore, this reversible binding is utilized in bioconjugation, allowing for the labeling and tracking of proteins and other biomolecules on the cell surface. wiley-vch.de The drug Bortezomib, a proteasome inhibitor used in cancer chemotherapy, is a prime example of a boronic acid-containing pharmaceutical, highlighting the significance of this class of compounds in medicinal chemistry. wikipedia.orgresearchgate.net

| Application Area | Specific Use of Arylboronic Acids | Key Reaction/Interaction |

| Organic Synthesis | Formation of C-C and C-heteroatom bonds | Suzuki-Miyaura Coupling, Chan-Lam Coupling |

| Medicinal Chemistry | Development of therapeutic agents (e.g., enzyme inhibitors) | Covalent bonding with active site residues |

| Chemical Biology | Sensors for saccharides (e.g., glucose) | Reversible covalent bonding with diols |

| Materials Science | Synthesis of polymers and complex organic materials | Cross-coupling reactions |

| Bioconjugation | Labeling of proteins and cells | Boronate ester formation |

Rationale for Investigating Substituted Phenylboronic Acid Scaffolds

While phenylboronic acid itself is a foundational reagent, the investigation of substituted phenylboronic acid scaffolds, such as (3-(Piperidin-1-yl)phenyl)boronic acid, is driven by the need to fine-tune the molecule's properties for specific applications. The type and position of substituents on the phenyl ring play a crucial role in modulating the electronic, steric, and physicochemical characteristics of the compound. nih.gov

Introducing different functional groups can significantly alter the reactivity of the boronic acid. For instance, electron-withdrawing groups can lower the pKa of the boronic acid, making it more acidic. nih.gov This modification can influence the compound's performance in catalytic cycles and its binding affinity in biological systems. Conversely, electron-donating groups can also be used to modulate reactivity.

In medicinal chemistry and drug design, substituents are strategically chosen to enhance biological activity, improve solubility, and optimize pharmacokinetic profiles. The piperidine (B6355638) moiety in this compound, for example, is a nitrogen-containing heterocycle frequently found in pharmaceuticals that can engage in specific interactions with biological targets and improve the compound's solubility in aqueous media. cymitquimica.comtmc.edu Similarly, in the development of sensors, substituents are used to adjust the binding affinity and selectivity for target molecules like specific sugars. mdpi.com The ability to conjugate other molecules, such as chitosan, to substituted phenylboronic acids further expands their potential in biomedical applications like drug delivery. japsonline.com

Historical Context and Evolution of Research on Boronic Acid Derivatives

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of a member of this class, ethylboronic acid. wikipedia.orgmolecularcloud.org Early preparations involved reactions of organometallic compounds like diethylzinc (B1219324) with borate (B1201080) esters. molecularcloud.org For many decades, their application remained relatively limited.

A pivotal moment in the history of boronic acid chemistry was the development of the Suzuki-Miyaura coupling reaction, first reported in 1979. nih.gov This palladium-catalyzed cross-coupling reaction provided a highly efficient and versatile method for forming carbon-carbon bonds and dramatically increased the research focus on boronic acids, transforming them into ubiquitous building blocks in organic synthesis. nih.govnih.gov

The 21st century has seen a further evolution, with a surge of interest in the biomedical applications of boronic acids. This was significantly spurred by the approval of Bortezomib (Velcade) by the FDA in 2003, the first boronic acid-containing drug to be commercialized for the treatment of multiple myeloma. nih.govresearchgate.net This success demystified previous concerns about the potential toxicity of boron-containing compounds and opened the door for the exploration of boronic acids as enzyme inhibitors, sensors, and drug delivery agents. nih.gov Research has since expanded to include a wide array of derivatives, including heterocyclic boronic acids and those functionalized for specific biological targeting. nih.gov

Scope and Objectives of Research on 3 Piperidin 1 Yl Phenyl Boronic Acid Within Current Academic Paradigms

Mechanistic Investigations of Boronic Acid Transformations

The transformations involving this compound are governed by the inherent reactivity of the boronic acid moiety, which is modulated by the presence of the piperidinyl substituent.

The reactivity of boronic acids, including this compound, is significantly influenced by the pH of the reaction medium. Boronic acids exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form in aqueous solutions. The position of this equilibrium, and thus the nucleophilicity of the organic group attached to boron, is pH-dependent. Generally, increasing the pH favors the formation of the more reactive boronate species, which can accelerate reactions such as the Suzuki-Miyaura cross-coupling. researchgate.netsemanticscholar.org The choice of solvent also plays a crucial role, affecting the solubility of the boronic acid and the stability of reaction intermediates. Protic solvents can interact with the boronic acid group, influencing its reactivity. bohrium.com

An illustrative representation of how pH can affect the equilibrium and reactivity of a generic arylboronic acid is presented below.

Table 1: Effect of pH on the Equilibrium of Phenylboronic Acid

| pH Range | Dominant Species | Reactivity in Cross-Coupling |

|---|---|---|

| < 7 | Trigonal Boronic Acid | Lower |

| 7 - 10 | Equilibrium Mixture | Optimal |

| > 10 | Tetrahedral Boronate | Higher (up to a point) |

Table 2: General Electronic Effects of Substituents on Phenylboronic Acid Reactivity

| Substituent Type | Position | Electronic Effect | Impact on Reactivity (e.g., Suzuki Coupling) |

|---|---|---|---|

| Electron-Donating | para, ortho | Increases electron density on the ring | Can increase rate of oxidative addition, may slow transmetalation |

| Electron-Donating | meta | Increases electron density on the ring | Moderate influence on overall rate |

| Electron-Withdrawing | para, ortho | Decreases electron density on the ring | Can decrease rate of oxidative addition, may speed up transmetalation |

| Electron-Withdrawing | meta | Decreases electron density on the ring | Moderate influence on overall rate |

Reactions Involving the Boronic Acid Moiety

The boronic acid group is the primary site of reactivity in this compound, participating in a variety of important chemical transformations.

A common side reaction for arylboronic acids is oxidative deboronation, where the carbon-boron bond is cleaved and replaced with a carbon-oxygen bond, typically yielding a phenol (B47542). digitellinc.comnih.gov This process can be initiated by various oxidants, including reactive oxygen species. nih.govfigshare.com The mechanism is thought to involve the attack of a nucleophilic oxidant on the boron atom, followed by rearrangement. nih.gov The susceptibility to oxidative deboronation can be influenced by the electronic properties of the substituents on the aromatic ring. While specific studies on this compound are limited, the electron-donating nature of the piperidine group might influence the rate of this process. The formation of the corresponding phenol is a potential by-product in reactions involving this boronic acid. researchgate.net

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the transmetalation step is a critical part of the catalytic cycle. researchgate.netrsc.org This step involves the transfer of the aryl group from the boron atom to the metal center (e.g., palladium or rhodium). nih.gov The rate and efficiency of transmetalation are influenced by several factors, including the nature of the metal complex, the base used, and the electronic properties of the boronic acid. For arylboronic acids, the formation of a boronate species is often a prerequisite for efficient transmetalation. researchgate.net In the context of rhodium-catalyzed reactions, the transmetalation of a phenylboronic acid to a rhodium-hydroxo complex is a key step in the formation of new carbon-carbon bonds. acs.orgsnnu.edu.cn

A generalized catalytic cycle for a rhodium-catalyzed reaction involving an arylboronic acid is depicted below.

Table 3: Key Steps in a Rhodium-Catalyzed Reaction with an Arylboronic Acid

| Step | Description |

|---|---|

| 1. Ligand Coordination | The catalyst precursor coordinates with a ligand. |

| 2. Transmetalation | The aryl group from the boronic acid is transferred to the rhodium center. acs.orgsnnu.edu.cn |

| 3. Carbometalation/Insertion | The aryl-rhodium species reacts with the substrate. nih.govtmc.edu |

| 4. Protodemetalation/Reductive Elimination | The product is released, and the catalyst is regenerated. acs.orgsnnu.edu.cn |

While the primary reactivity of this compound involves the boronic acid group, the nitrogen atom of the piperidine ring can potentially act as a Lewis base and coordinate with metal centers. However, the formation of a stable chelate ring involving both the boronic acid and the meta-positioned piperidine is sterically unlikely. The nitrogen atom could, in principle, interact with a metal center in a monodentate fashion, but this is less common in the context of the primary reactions of the boronic acid. The boronic acid moiety itself can interact with certain metal centers, but this is more relevant to the transmetalation step than to stable chelation in the traditional sense. ethernet.edu.et The ability of boronic acids to form coordination compounds is an area of ongoing research. researchgate.net

Condensation Reactions with Diols and Amines

This compound, in common with other arylboronic acids, readily undergoes condensation reactions with 1,2- and 1,3-diols to form cyclic boronate esters. This reversible reaction is fundamental to the application of boronic acids in sensors and self-healing materials. The equilibrium of this reaction is pH-dependent; the formation of the boronate ester is generally favored under basic conditions, which promote the formation of the more nucleophilic tetrahedral boronate species. The reaction proceeds through the displacement of two water molecules from the boronic acid moiety by the hydroxyl groups of the diol.

The interaction with amines is also a significant aspect of the reactivity of this compound. Boronic acids can form dative B-N bonds with amines, leading to the formation of boronate complexes. The strength of this interaction is influenced by the basicity of the amine and the Lewis acidity of the boron center. In the context of this compound, the intramolecular piperidine nitrogen can potentially interact with the boronic acid group, a phenomenon discussed in more detail in section 3.3.2. Furthermore, in the presence of carboxylic acids, arylboronic acids can catalyze the formation of amides from primary and secondary amines. This catalytic activity involves the formation of acyloxyboron intermediates which are more susceptible to nucleophilic attack by the amine.

| Reactant | Product Type | Reaction Conditions |

| Diols (e.g., ethylene (B1197577) glycol, catechol) | Cyclic boronate ester | Typically aqueous, pH-dependent (favored at basic pH) |

| Amines | Boron-nitrogen adducts/complexes | Varies depending on amine basicity and reaction context |

| Carboxylic acids and Amines | Amides (boronic acid as catalyst) | Dehydrating conditions |

Reactivity Influenced by the Piperidine Substituent

The nitrogen atom in the piperidine ring of this compound retains significant basicity and nucleophilicity. Piperidine itself is a relatively strong secondary amine, and its basicity is primarily attributed to the availability of the lone pair of electrons on the sp³-hybridized nitrogen atom. When attached to the phenyl ring, the nitrogen's lone pair can participate in resonance with the aromatic system, which would typically decrease its basicity. However, in the meta-position, this delocalization is less pronounced compared to the ortho or para positions. Therefore, the piperidine nitrogen in this compound is expected to be a potent nucleophile and a reasonably strong base. This inherent nucleophilicity allows it to participate in various reactions, including alkylation, acylation, and coordination to metal centers. The basicity of the piperidine nitrogen can also influence the acidity of the boronic acid group through the phenyl ring's electronic system.

The piperidine ring itself exists predominantly in a chair conformation. The attachment to the phenyl ring introduces a degree of steric hindrance that can influence the rotational freedom around the C-N bond. The conformation of the piperidine ring and its orientation relative to the phenylboronic acid moiety will affect the accessibility of both the nitrogen lone pair and the boronic acid group to incoming reagents, thereby modulating the compound's reactivity in various chemical transformations.

Electrophilic and Nucleophilic Character of the Arylboronic Acid in Specific Reactions

The this compound molecule possesses both electrophilic and nucleophilic characteristics, which dictate its reactivity in different chemical contexts.

The boron atom in the boronic acid group is electron-deficient and acts as a Lewis acid, making it an electrophilic center. It readily accepts a pair of electrons from nucleophiles, such as hydroxide (B78521) ions, diols, and amines, to form a tetrahedral boronate species. This electrophilicity is central to its condensation reactions and its role in catalysis.

Conversely, the aryl ring, enriched by the electron-donating piperidine substituent (a meta-directing activator), exhibits nucleophilic character. This enhanced nucleophilicity makes the aromatic ring susceptible to electrophilic aromatic substitution reactions. The piperidine group directs incoming electrophiles primarily to the ortho and para positions relative to itself.

Furthermore, in the context of transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the organic group attached to the boron (the 3-(piperidin-1-yl)phenyl group) is transferred to the metal center. In this transmetalation step, the aryl group essentially acts as a nucleophile. The electron-donating nature of the piperidine substituent can facilitate this transmetalation process.

Thermal Stability and Degradation Pathways

Arylboronic acids, including this compound, are generally solid compounds with moderate to high thermal stability. However, they can undergo degradation under certain conditions. The two primary degradation pathways for arylboronic acids are protodeboronation and oxidation.

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of the corresponding arene (in this case, 1-phenylpiperidine) and boric acid. This process can be catalyzed by acids, bases, or certain metal ions and is often accelerated by elevated temperatures and the presence of water. nih.govacs.org The rate of protodeboronation is influenced by the electronic nature of the substituents on the aryl ring. acs.org

Oxidation of the boronic acid group can also occur, particularly in the presence of oxidizing agents. This can lead to the formation of phenols or other oxygenated derivatives. The presence of the electron-rich piperidine substituent might influence the susceptibility of the aryl ring to oxidative processes.

Another consideration for the stability of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides, known as boroxines. This is a reversible process, and the equilibrium between the boronic acid and the boroxine (B1236090) is dependent on the presence of water.

| Degradation Pathway | Description | Influencing Factors |

| Protodeboronation | Cleavage of the C-B bond, replaced by a C-H bond. nih.gov | Acidity/basicity of the medium, temperature, presence of water and metal catalysts. nih.govacs.org |

| Oxidation | Oxidation of the boronic acid group to a hydroxyl group or other oxygenated species. | Presence of oxidizing agents. |

| Boroxine Formation | Dehydration to form a cyclic trimeric anhydride. | Absence of water, temperature. |

Cross-Coupling Reactions Utilizing the Boronic Acid Moiety

The boronic acid functional group is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The utility of this compound is most prominently demonstrated in palladium- and copper-catalyzed transformations.

The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most widely used method for forming C(sp²)–C(sp²) bonds. This reaction has been pivotal in the synthesis of the PARP (poly(ADP-ribose)polymerase) inhibitor Niraparib, a complex pharmaceutical agent used in cancer therapy. acs.orgacs.org In the synthesis of Niraparib, a protected form of the piperidinylphenyl boronic acid is a key building block. acs.org

A critical step in the synthesis of Niraparib involves the Suzuki-Miyaura coupling of a heteroaryl halide with a protected derivative of this compound. Specifically, tert-butyl (3S)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (a pinacol (B44631) ester derivative of the title compound) is coupled with a halogenated indazole, such as 2-bromo-2H-indazole-7-carboxamide. acs.org This reaction forges the key biaryl bond that constitutes the core of the Niraparib molecule. pharmaffiliates.comveeprho.commoldb.comsynthonix.comnih.gov The use of robust palladium catalysts and specific reaction conditions ensures high yields and purity, which is critical for pharmaceutical manufacturing. acs.org

| Boronic Acid Derivative | Heteroaryl Halide | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| tert-Butyl (3S)-3-(4-(boronopinacolato)phenyl)piperidine-1-carboxylate | 2-Bromo-2H-indazole-7-carboxamide | PdCl₂(dppf) | Aqueous Na₂CO₃ | 1,4-Dioxane | High |

The coupling of the piperidinylphenyl boronic acid derivative with the indazole core is a prime example of the synthesis of a complex biaryl system. The resulting product, tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, connects two distinct aromatic systems—a substituted phenyl ring and a bicyclic indazole heterocycle. pharmaffiliates.comveeprho.commoldb.comsynthonix.comnih.gov This strategic bond formation is central to the molecule's ability to inhibit the PARP enzyme effectively. acs.org The Suzuki-Miyaura reaction's reliability and tolerance for the amide and carbamate (B1207046) functional groups present in the coupling partners make it an ideal method for constructing such polyaromatic systems late in a synthetic sequence.

The synthesis of complex molecules like Niraparib often involves substrates with multiple potential reaction sites, making chemo- and regioselectivity crucial. In the Suzuki coupling to form the Niraparib core, the reaction must proceed selectively. For instance, when coupling with a di-halogenated or poly-halogenated heterocycle, the choice of catalyst, ligand, and reaction conditions can direct the boronic acid to couple at a specific position. googleapis.com In the context of the indazole system, the reaction is designed to achieve regioselective arylation at the desired nitrogen or carbon position of the indazole ring, preventing the formation of unwanted isomers and simplifying purification. acs.orggoogle.com

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine (amination) or an alcohol/phenol (etherification). wikipedia.orgorganic-chemistry.org This reaction is advantageous as it can often be performed under mild conditions, using air as the oxidant. wikipedia.org

The general mechanism involves the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the desired product and a copper(I) species. wikipedia.org The reaction is tolerant of a wide array of functional groups and has been used extensively for the N-arylation and O-arylation of various substrates. beilstein-journals.orgnih.govresearchgate.netorganic-chemistry.org

While the Chan-Lam coupling is a powerful tool for C-N and C-O bond formation with a broad scope of arylboronic acids, specific examples detailing the use of this compound in either amidation or etherification reactions are not prominent in the surveyed scientific literature. nih.govresearchgate.netnih.govnih.gov Nevertheless, the reaction's general applicability suggests its potential utility for coupling this specific boronic acid with various amine or alcohol partners.

While the Suzuki-Miyaura reaction is the primary application for this compound, other named cross-coupling reactions exist for forming carbon-carbon bonds. However, these reactions utilize different classes of organometallic reagents.

The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. The Negishi coupling utilizes an organozinc compound. Therefore, this compound is not a direct substrate for these transformations. For this specific boronic acid to be used in a Kumada or Negishi-type reaction, it would first need to be converted into the corresponding organomagnesium or organozinc reagent. There are no prominent examples in the literature detailing such a conversion and subsequent coupling for this particular compound.

Suzuki-Miyaura Cross-Coupling in Complex Molecule Synthesis

One-Pot and Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. Phenylboronic acids are known to participate in various MCRs, such as the Petasis borono-Mannich reaction. acs.org Isocyanide-based multicomponent reactions also utilize phenylboronic acids to generate diverse molecular scaffolds. nih.gov However, specific examples detailing the incorporation of this compound into such reaction schemes, including reaction conditions, yields, and the scope of substrates, are not extensively reported. The piperidine moiety could potentially influence the reactivity and solubility of the boronic acid, offering unique synthetic possibilities that remain to be explored and documented.

Role as a Synthetic Building Block for Advanced Intermediates in Fine Chemical Synthesis

Arylboronic acids are fundamental building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. nsf.gov This makes them invaluable for the synthesis of complex molecules, including pharmaceuticals and functional materials. While it is plausible that this compound is used as an intermediate in the synthesis of more complex molecules within the fine chemical industry, specific, publicly available research detailing its application in the synthesis of advanced intermediates, including reaction pathways and the properties of the resulting compounds, is scarce. Its structural features suggest it could be a precursor to compounds with potential applications in medicinal chemistry, similar to other aminophenylboronic acid derivatives. manchester.ac.uk

Investigation into the Biological and Medicinal Chemistry Significance of 3 Piperidin 1 Yl Phenyl Boronic Acid Scaffolds

Design and Synthesis of Bioactive Molecules Incorporating the (3-(Piperidin-1-yl)phenyl)boronic Acid Moiety

The unique structural features of this compound, which combine a versatile boronic acid group with a piperidinylphenyl core, make it a valuable building block in the synthesis of novel bioactive molecules. The piperidine (B6355638) ring, a common motif in pharmaceuticals, can influence solubility, lipophilicity, and metabolic stability, while the phenylboronic acid component offers a reactive handle for a variety of chemical transformations and biological interactions.

Fragment-Based Drug Discovery Applications

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that bind weakly to a biological target. acs.org The this compound scaffold is well-suited for FBDD due to its relatively small size and the presence of both a hydrogen bond acceptor (piperidine nitrogen) and a versatile boronic acid group.

In a typical FBDD campaign, a library of fragments is screened against a target protein using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). chemdiv.com Once a fragment hit like this compound is identified, its binding mode is characterized to guide the subsequent optimization process. This can involve "growing" the fragment by adding chemical functionalities to enhance affinity and selectivity, or "linking" multiple fragments that bind to adjacent sites on the target. nih.gov The piperidine and phenyl rings of the scaffold offer multiple points for chemical modification to explore the surrounding binding pocket.

| FBDD Strategy | Description | Potential Application for this compound |

| Fragment Growing | Adding substituents to a bound fragment to engage with nearby pockets on the protein surface. | Functionalization of the piperidine or phenyl ring to improve binding affinity. |

| Fragment Linking | Connecting two or more fragments that bind to adjacent sites on the target. | Using the boronic acid as a reactive handle to link to another fragment. |

| Fragment Merging | Combining the structural features of two or more overlapping fragments into a single molecule. | Merging the this compound scaffold with another fragment that shares a common binding interaction. |

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, patentable chemical series with improved properties by replacing the core structure of a known active compound with a different, isosteric scaffold. nih.govmdpi.com The this compound moiety can serve as a starting point for scaffold hopping to generate novel derivatives with enhanced potency, selectivity, or pharmacokinetic profiles.

For instance, the piperidine ring could be replaced with other saturated heterocycles, or the phenyl ring could be substituted with different aromatic or heteroaromatic systems. Furthermore, the boronic acid group can be modified to fine-tune its reactivity and binding properties. Lead optimization of compounds containing the this compound scaffold would involve iterative cycles of design, synthesis, and biological testing to improve its drug-like properties. longdom.org

Boronic Acid Interactions with Biological Targets

The boronic acid functional group is a versatile pharmacophore that can engage in a variety of interactions with biological targets, leading to a range of pharmacological effects. nih.gov These interactions can be broadly categorized as reversible covalent inhibition, non-covalent binding, and glycoconjugate binding.

Reversible Covalent Inhibition Mechanisms (e.g., Serine Proteases, Carbonic Anhydrase)

A hallmark of boronic acids is their ability to form reversible covalent bonds with the active site residues of certain enzymes, particularly serine proteases and carbonic anhydrases.

Serine Proteases: Arylboronic acids are known to be potent competitive inhibitors of serine proteases such as chymotrypsin (B1334515) and subtilisin. researchgate.net The boron atom of the boronic acid is attacked by the nucleophilic hydroxyl group of the active site serine residue, forming a tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis. researchgate.netnih.gov This interaction is often reversible, which can be advantageous in terms of reducing off-target toxicity.

Carbonic Anhydrase: Boronic acids have also been investigated as inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. nih.govsemanticscholar.org The inhibition mechanism is believed to involve the coordination of the boronic acid to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion that is essential for catalysis.

| Enzyme Class | Inhibition Mechanism | Key Interacting Residue(s) |

| Serine Proteases | Reversible covalent bond formation | Active site Serine |

| Carbonic Anhydrases | Coordination to the active site metal ion | Active site Zinc ion |

Non-Covalent Binding Interactions and Ligand-Receptor Recognition

Beyond covalent interactions, the this compound scaffold can participate in a range of non-covalent interactions that contribute to ligand-receptor recognition and binding affinity. rsc.org These interactions include:

Hydrogen Bonding: The boronic acid hydroxyl groups can act as both hydrogen bond donors and acceptors. The nitrogen atom of the piperidine ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the aliphatic portion of the piperidine ring can engage in hydrophobic interactions with nonpolar pockets on the surface of a protein.

Pi-Stacking: The aromatic phenyl ring can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Glycoconjugate Binding and Sensing Applications

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in carbohydrates and glycoconjugates. mdpi.comnih.gov This property has been widely exploited in the development of sensors for glucose and other saccharides. nih.govresearchgate.net

The binding of a boronic acid to a diol results in the formation of a cyclic boronate ester. This interaction can be tailored to be selective for specific sugars by modifying the structure of the boronic acid and its surrounding environment. The this compound scaffold could potentially be incorporated into fluorescent or colorimetric sensors for the detection of biologically important glycoconjugates. longdom.org

| Application | Principle | Potential Utility of this compound |

| Glucose Sensing | Reversible boronate ester formation with glucose diols. | Development of continuous glucose monitoring systems. |

| Glycoprotein Recognition | Binding to the carbohydrate moieties of glycoproteins. | Probes for studying glycosylation patterns in health and disease. |

| Cell Surface Labeling | Targeting glycans on the surface of cells. | Tools for cell imaging and targeted drug delivery. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Biological Applications

The this compound scaffold combines two moieties of significant pharmacological interest: the piperidine ring and the phenylboronic acid group. The piperidine building block is a crucial component in many biologically active compounds, influencing properties such as inhibitory activity. ajchem-a.com Similarly, boronic acids are recognized for their unique ability to form reversible covalent bonds, making them valuable in designing inhibitors and sensors. cymitquimica.comnih.gov Structure-activity relationship (SAR) studies are essential to understand how modifications to this scaffold impact its biological function.

Impact of Piperidine Ring Substitutions on Biological Efficacy

For instance, the introduction of various substituents on the piperidine ring can modulate the compound's activity. Studies on different classes of piperidine-containing compounds have shown that even small changes can lead to significant differences in potency. For example, in a series of piperidinylpyrrolopyridines developed as H1 antagonists, the nature of the substituent attached to the piperidine nitrogen was a key determinant of in vivo activity. researchgate.net While specific SAR data for this compound is limited, general principles from related structures suggest that substitutions could enhance target engagement.

Research into piperidine derivatives for Alzheimer's disease has demonstrated that specific substitutions can lead to highly potent and selective inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ajchem-a.com One study synthesized piperidine derivatives that showed inhibitory activity in the low nanomolar range, significantly more effective than the reference compound, Donepezil. ajchem-a.com This highlights the potential for optimizing the biological efficacy of the this compound scaffold through systematic substitution on the piperidine ring.

Table 1: Illustrative Impact of Piperidine Moiety on Biological Activity in Related Compounds

| Compound Class | Modification | Biological Target/Activity | Observed Effect |

|---|---|---|---|

| Piperidine Derivatives ajchem-a.com | N-benzyl-piperidine linkage | Acetylcholinesterase (AChE) | Potent inhibition (IC50 = 2.13 nM), ~38-fold selectivity for AChE. |

| Piperine (B192125) Derivatives dovepress.com | Replacement of piperidine with amino acid esters | PPARγ Agonism | Compound 2a showed remarkable agonistic activity (IC50=2.43 μM), more potent than piperine (IC50=18.35 μM). |

Influence of Boronic Acid Derivatization on Target Affinity

The boronic acid group is a key functional component, primarily due to its ability to form reversible covalent bonds with diols and the active site residues of certain enzymes, particularly serine proteases. cymitquimica.comnih.gov Derivatization of the boronic acid can significantly influence target affinity and selectivity. mdpi.com

One common strategy is the formation of boronic esters, such as pinacol (B44631) esters. This modification can improve stability and cell permeability, acting as a prodrug that releases the active boronic acid intracellularly. mdpi.com The electronic properties of the phenyl ring to which the boronic acid is attached also play a critical role. Introducing electron-withdrawing groups ortho to the boronic acid can increase its Lewis acidity, enhancing its electrophilicity and its ability to form more stable complexes with target nucleophiles. mdpi.com This principle has been demonstrated in the design of boronic acid-based inhibitors for HIV, where increased acidity correlated with higher binding affinity to the RNA target. mdpi.com

Furthermore, the boronic acid group can be incorporated into larger, non-peptide scaffolds to create potent and selective inhibitors. For example, a series of non-peptide proteasome inhibitors bearing a 1,4-naphthoquinone (B94277) scaffold and a boronic acid "warhead" demonstrated IC50 values in the nanomolar range against the chymotrypsin-like activity of the human 20S proteasome. nih.gov This indicates that while the boronic acid is the reactive moiety, the surrounding scaffold, including the (3-(Piperidin-1-yl)phenyl) portion, is crucial for directing the molecule to the target's binding site and establishing additional non-covalent interactions that enhance affinity.

Table 2: Examples of Boronic Acid Derivatives as Enzyme Inhibitors

| Inhibitor Class | Target Enzyme | Key Structural Feature | Potency (IC50) |

|---|---|---|---|

| Bortezomib mdpi.com | Proteasome | Dipeptidyl boronic acid | Potent inhibitor used in multiple myeloma treatment. |

| Naphthoquinone-Boronic Acid Hybrids nih.gov | Human 20S Proteasome | Boronic acid warhead on a non-peptide scaffold | Nanomolar range |

Application as Probes for Biological Systems and Biomarker Detection (excluding in vivo applications)

The ability of phenylboronic acids (PBA) to form reversible covalent bonds with 1,2- and 1,3-cis-diols is the basis for their application as probes for detecting carbohydrates and glycoproteins. nih.govmdpi.com The this compound scaffold can be incorporated into molecular probes for various in vitro bioanalytical applications.

These probes often consist of the boronic acid recognition element linked to a reporter molecule, such as a fluorophore. The binding of the boronic acid to a diol-containing target can modulate the reporter's signal, leading to a detectable change in fluorescence or color. For example, PBA-BODIPY dyes have been synthesized as modular fluorescent probes for tethering to the glycan domain of antibodies. nih.gov The interaction between the boronic acid moiety and the carbohydrate units on the antibody can be measured using techniques like Quartz Crystal Microbalance (QCM), confirming specific binding. nih.gov

Boronic acid-based probes have been developed for the selective detection of biologically important molecules. Fluorescent hydrogel probes functionalized with boronic acid have been created for monosaccharide detection. researchgate.net In solution, these probes exhibit a strong "turn-on" fluorescence response upon exposure to specific sugars like fructose. researchgate.net

Another application is in boronate affinity chromatography for the enrichment and detection of specific biomarkers. For instance, a method was developed for the selective fluorogenic derivatization and affinity enrichment of peptides containing 3-nitrotyrosine, a marker of oxidative stress. nih.gov After derivatization, the peptides showed strong retention on a boronate affinity column, allowing them to be separated from complex mixtures and enriched for fluorescent detection and mass spectrometry identification. nih.gov This demonstrates the potential of using the boronic acid moiety for capturing and detecting low-abundance biomarkers in biological samples.

Considerations for Ligand Design in Protease Inhibition and Enzyme Modulation

The this compound scaffold is a promising starting point for designing inhibitors of enzymes, particularly serine proteases. The boronic acid acts as a transition-state analog, forming a stable, reversible tetrahedral adduct with the catalytic serine residue in the enzyme's active site. mdpi.comresearchgate.net This mechanism is exemplified by the proteasome inhibitor drug Bortezomib, a dipeptidyl boronic acid. nih.gov

When designing ligands based on this scaffold, several factors must be considered:

The Boronic Acid "Warhead": The electrophilicity of the boron atom is crucial for its reactivity with the target enzyme. As discussed, this can be tuned by modifying the electronic character of the phenyl ring. mdpi.com

The Phenyl-Piperidine Scaffold: This portion of the molecule is responsible for orienting the boronic acid warhead within the enzyme's active site and for establishing specific interactions with subsites of the enzyme. The piperidine group can influence solubility and may form hydrogen bonds or van der Waals interactions that contribute to binding affinity and selectivity. cymitquimica.comnih.gov The substitution pattern on the phenyl ring (ortho, meta, or para) is critical for positioning the piperidine moiety correctly relative to the boronic acid for optimal target engagement.

Specificity and Selectivity: A major challenge in protease inhibitor design is achieving selectivity for the target protease over other related enzymes to minimize off-target effects. uni-duesseldorf.de Selectivity can be engineered by modifying the scaffold to match the specific shape and chemical environment of the target's active site. For the this compound scaffold, derivatizing the piperidine ring or the phenyl ring can introduce functionalities that interact with specific pockets in the target enzyme, thereby enhancing selectivity. researchgate.net For example, rational design based on the structure of endogenous inhibitors can lead to potent and specific inhibitors for different active sites of the proteasome. nih.gov

By systematically exploring these design elements, the this compound scaffold can be optimized to create potent and selective modulators for a variety of enzyme targets.

Advanced Spectroscopic and Computational Approaches in Characterizing and Predicting Reactivity

Application of Advanced Spectroscopic Techniques for Structural Elucidation (Focus on methodology and interpretation, not specific data)

The unambiguous determination of the chemical structure of (3-(Piperidin-1-yl)phenyl)boronic acid is accomplished through a suite of spectroscopic methods. The interpretation of the combined data from these techniques confirms the molecular connectivity and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a cornerstone technique for structural elucidation in solution.

¹H NMR : Proton NMR is used to identify the number and type of hydrogen atoms in the molecule. The chemical shifts, integration values, and coupling patterns of the signals confirm the presence of the piperidinyl and phenyl groups and their substitution pattern.

¹³C NMR : Carbon NMR provides information about the carbon skeleton of the molecule. The number of distinct signals and their chemical shifts confirm the carbon framework and the presence of different functional groups.

¹¹B NMR : As a boron-containing compound, ¹¹B NMR is a highly specific technique used to probe the local environment of the boron atom. The chemical shift and signal width can provide information about the coordination number and geometry of the boron center (e.g., trigonal planar in the boronic acid form vs. tetrahedral in a boronate ester or ate complex). nih.gov

Mass Spectrometry (MS) : MS is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used. rsc.org A known challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic boroxine (B1236090) anhydrides, which can complicate spectral interpretation. rsc.org Methodologies to mitigate this, such as derivatization or optimized instrument parameters, are often employed for accurate analysis. rsc.orgnih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman) : These techniques probe the vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the molecule. Characteristic absorption bands for O-H stretching of the boronic acid, B-O stretching, C-N stretching of the piperidine (B6355638) ring, and C-H and C=C vibrations of the aromatic ring are expected.

Fourier-Transform Raman (FT-Raman) Spectroscopy : FT-Raman provides complementary information to FT-IR, particularly for non-polar bonds. The interpretation of these spectra is often aided by computational calculations, which can predict vibrational frequencies and help in the definitive assignment of experimental bands. researchgate.net

| Spectroscopic Technique | Primary Information Obtained | Methodological Focus for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count | Confirming the 1,3-disubstitution pattern on the phenyl ring and the integrity of the piperidine structure through chemical shifts and spin-spin coupling. |

| ¹³C NMR | Carbon framework and chemical environment | Identifying all unique carbon atoms, including the C-B bond, and confirming the overall molecular skeleton. |

| ¹¹B NMR | Boron coordination and electronic environment | Characterizing the trigonal planar B(OH)₂ moiety and observing its potential conversion to tetrahedral species upon interaction with bases or diols. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula | Confirming the molecular formula with high precision and identifying potential dehydration products like boroxines. |

| FT-IR / FT-Raman | Functional groups and molecular vibrations | Identifying characteristic stretches (O-H, B-O, C-N, aromatic C-H) to confirm the presence of all key functional components of the molecule. |

Computational Chemistry Studies on this compound

Computational chemistry provides powerful predictive tools that complement experimental data, offering insights into the electronic structure, reactivity, and interactions of this compound at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic properties of molecules. nih.gov For this compound, DFT calculations can elucidate its geometric and electronic structure. nih.govresearchgate.net By optimizing the molecular geometry, one can predict bond lengths, bond angles, and dihedral angles.

Key reactivity descriptors derived from DFT include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netyoutube.com

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is invaluable for predicting how the molecule will interact with other reagents.

Atomic Charges : Calculating the partial charges on each atom helps to rationalize the molecule's polarity and reactivity at specific sites.

| DFT-Derived Parameter | Significance for Reactivity Prediction |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, which is the basis for all other calculations. |

| HOMO Energy | Indicates the molecule's susceptibility to electrophilic attack; higher energy suggests greater reactivity. |

| LUMO Energy | Indicates the molecule's susceptibility to nucleophilic attack; lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) Map | Visually identifies sites for nucleophilic (negative potential) and electrophilic (positive potential) attack. researchgate.net |

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing a detailed picture of conformational dynamics and intermolecular interactions. nih.govdovepress.com For this compound, MD simulations can model its behavior in different environments, such as in aqueous solution or in the active site of a protein.

The methodology involves:

Force Field Parameterization : A suitable force field, which is a set of equations and parameters describing the potential energy of the system, must be developed or chosen. For novel molecules like boronic acids, this can be a critical step requiring specific parameterization. acs.orgnih.gov

System Setup : The molecule is placed in a simulation box, typically filled with solvent molecules (e.g., water) to mimic solution-phase conditions.

Simulation : Newton's equations of motion are solved iteratively for every atom in the system, generating a trajectory of atomic positions and velocities over time. youtube.com

From the trajectory, one can analyze hydrogen bonding networks with solvent molecules, conformational changes of the piperidine ring, and the dynamics of its interaction with biological targets. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug discovery to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netmdpi.com If a series of derivatives of this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed.

The QSAR workflow typically includes:

Data Set Preparation : A training set of molecules with known activities and a test set for validation are compiled. nih.gov

Descriptor Calculation : A wide range of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each molecule.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation relating the descriptors to biological activity. researchgate.netnih.gov

Model Validation : The predictive power of the model is rigorously assessed using the test set and other statistical metrics. nih.gov

A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, guiding the design of more potent compounds. nih.gov

In silico methods are used to screen large virtual libraries of compounds to identify those that are most likely to bind to a biological target. The this compound structure can serve as a scaffold or starting point for such a screening campaign. nih.govplos.org

Two primary strategies are employed:

Structure-Based Virtual Screening : If the 3D structure of the target protein is known, molecular docking can be used to predict the binding pose and affinity of potential ligands. researchgate.net Virtual libraries can be docked into the target's active site, and compounds are ranked based on scoring functions that estimate binding energy.

Ligand-Based Virtual Screening : If the target structure is unknown, but a set of active molecules exists, a pharmacophore model can be generated. plos.org This model represents the essential 3D arrangement of features required for activity. This pharmacophore is then used as a query to search virtual libraries for molecules that match these features. nih.gov

These approaches allow for the cost-effective identification of promising hit compounds for further experimental testing. mdpi.com

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction is the Suzuki-Miyaura cross-coupling. libretexts.orgnih.gov

DFT calculations can be used to model the entire catalytic cycle of such reactions. researchgate.netchemrxiv.org By calculating the energies of all reactants, intermediates, and transition states, a potential energy surface for the reaction can be constructed. nih.govresearchgate.net This allows researchers to:

Identify the rate-determining step of the reaction.

Understand the role of the catalyst, ligands, and base in facilitating the reaction. researchgate.netrsc.org

Visualize the 3D structures of fleeting transition states.

Compare different proposed mechanistic pathways (e.g., "oxo-palladium pathway" vs. "oxoboronate pathway" in transmetalation) to determine the most energetically favorable route. researchgate.net

These computational investigations provide a level of mechanistic detail that is often difficult to obtain through experimental means alone. chemrxiv.org

Advanced Cheminformatics for Library Design and Property Prediction

The application of advanced cheminformatics has become a cornerstone in modern drug discovery, enabling the rapid and efficient design of vast chemical libraries and the in silico prediction of their biological and physicochemical properties. nih.govlongdom.org For the compound this compound, these computational techniques offer a powerful avenue to explore its potential as a versatile scaffold for generating novel bioactive molecules. By leveraging cheminformatics, researchers can systematically navigate the extensive chemical space surrounding this core structure to identify derivatives with optimized characteristics for specific therapeutic targets. researchgate.netresearchgate.net

Virtual Library Design

Virtual library design commences with a core scaffold, such as this compound, which can be systematically decorated with a multitude of chemical substituents. This process involves defining reaction protocols and selecting diverse building blocks to enumerate a large, virtual collection of derivatives. acs.org For instance, the piperidine ring, the phenyl group, and the boronic acid moiety of the parent compound all offer potential points for chemical modification.

Key strategies in virtual library design centered around this scaffold include:

Combinatorial Enumeration: Creating a virtual library by computationally combining the this compound scaffold with various reactants. For example, different acyl chlorides could be reacted with the piperidine nitrogen, or diverse functional groups could be introduced onto the phenyl ring.

Diversity-Oriented Synthesis (DOS) Libraries: Designing libraries to maximize structural diversity, thereby covering a broad region of chemical space. researchgate.net This approach is valuable in early-stage discovery for identifying novel hit compounds.

Focused Libraries: Constructing libraries of compounds with properties tailored for a specific biological target. This is often guided by known structure-activity relationships (SAR) of existing ligands or the structural features of the target's binding site. researchgate.net

The design of these libraries is a critical step that dictates the quality and relevance of the compounds being evaluated virtually, ultimately saving significant time and resources compared to traditional wet-lab synthesis and screening. acs.org

Prediction of Physicochemical Properties

A significant advantage of cheminformatics is the ability to predict the physicochemical properties of virtual compounds before their actual synthesis. nih.govresearchgate.net These properties are crucial determinants of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADMET). For a virtual library derived from this compound, a range of key descriptors can be calculated. escholarship.orgresearchgate.net

| Property | Description | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences size and diffusion; lower MW is often preferred for better absorption. |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Affects solubility, permeability across membranes, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with passive molecular transport through membranes and bioavailability. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Crucial for molecular recognition at the target site and for solubility. |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility of a compound in water. | Essential for absorption and distribution in the body. |

| pKa | A measure of the acidity or basicity of a compound. mdpi.com | Determines the charge state of a molecule at a given pH, affecting solubility and target interaction. |

By calculating these properties for each virtual derivative, compounds with undesirable characteristics, such as poor solubility or excessively high molecular weight, can be filtered out early in the discovery process.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a library of this compound derivatives, a QSAR model can be developed to predict the activity of unsynthesized compounds.

The development of a QSAR model typically involves:

Data Set Preparation: A training set of compounds with known biological activities (e.g., IC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound in the training set.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using an external set of compounds (test set).

A well-validated QSAR model can then be used to screen the virtual library and prioritize compounds with the highest predicted activity for synthesis and experimental testing. mdpi.com Three-dimensional QSAR (3D-QSAR) approaches, which consider the 3D conformation of molecules, can provide further insights into the structural requirements for optimal interaction with a biological target. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large virtual libraries. biorxiv.org

For the this compound library, this process would involve:

Aligning a set of known active compounds to identify common chemical features.

Generating a pharmacophore model that encapsulates these features.

Screening the virtual library to identify molecules that match the pharmacophore model.

This technique is particularly useful for identifying novel scaffolds that possess the desired interaction features.

Molecular Docking and Dynamics

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. umpr.ac.id For the most promising candidates identified from virtual screening, molecular docking can provide detailed insights into their binding mode and affinity for the target protein. nih.govnih.gov The boronic acid group, in particular, can form covalent or non-covalent interactions with key residues in an enzyme's active site, and docking simulations can help elucidate these interactions. frontiersin.org

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. researchgate.net MD simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein. nih.gov These advanced computational methods are invaluable for refining lead compounds and understanding the molecular basis of their activity.

Emerging Research Frontiers and Future Perspectives in 3 Piperidin 1 Yl Phenyl Boronic Acid Chemistry

Novel Transformations and Reagents Derived from (3-(Piperidin-1-yl)phenyl)boronic Acid

The core utility of arylboronic acids lies in their participation in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. For this compound, this reaction serves as a gateway to a vast array of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.

Recent advancements aim to move beyond this foundational reaction. One emerging area is the development of novel homologation reactions, where arylboronic acids are converted directly into benzylic boronic esters. This transformation, enabled by palladium catalysis, allows for a formal C1 insertion, providing access to a class of compounds that are otherwise difficult to synthesize. acs.org Applying such a method to this compound would generate novel benzylic boronate reagents, expanding its synthetic utility.

Furthermore, chemists are exploring rhodium-catalyzed asymmetric reactions to synthesize chiral 3-substituted piperidines from arylboronic acids and pyridine derivatives. organic-chemistry.orgsemanticscholar.org While this method builds the piperidine (B6355638) ring, the principles of asymmetric metal catalysis could be adapted to use chiral ligands with this compound in reactions to induce stereoselectivity in the products. Another frontier is the transformation of the boronic acid moiety itself. A novel technique known as decarboxylative borylation allows for the conversion of abundant carboxylic acids into boronic acids using nickel catalysis, suggesting new synthetic routes to derivatives of this compound. drugdiscoverytrends.com

| Transformation Type | Potential Application for this compound | Catalyst System |

| Suzuki-Miyaura Coupling | Synthesis of complex biaryl structures for drug discovery. | Palladium-based catalysts |

| Homologation | Creation of novel benzylic boronic esters for further functionalization. acs.org | Palladium-based catalysts |

| Asymmetric Catalysis | Use in reactions to generate chiral molecules with high enantioselectivity. semanticscholar.org | Rhodium-based catalysts |

| Decarboxylative Borylation | Alternative synthetic pathways to functionalized derivatives. drugdiscoverytrends.com | Nickel-based catalysts |

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. Boronic acids are valuable in this field due to their ability to form reversible covalent bonds with cis-diols, such as those found in saccharides and glycoproteins. mdpi.com This interaction is pH-dependent, allowing for the creation of stimuli-responsive materials.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of boronic acids, which can involve hazardous reagents like organolithiums, is particularly well-suited for flow reactors that allow for precise control over reaction time and temperature. rsc.org Automated flow synthesis platforms can produce libraries of boronic acid derivatives, including analogs of this compound, for high-throughput screening in drug discovery programs. rsc.orgrsc.org

These automated systems can be integrated with purification and analytical tools (like HPLC-MS) to create a seamless "design-make-test-analyze" cycle. rsc.org This approach accelerates the discovery of new drug candidates by allowing researchers to rapidly synthesize and evaluate a large number of structurally diverse compounds. medchemexpress.com The ability to quickly generate derivatives of this compound with varied substituents would enable a systematic exploration of its structure-activity relationship for various biological targets.

Development of Advanced Sensors and Probes Leveraging Boronic Acid Properties

The reversible binding of boronic acids to cis-diols is the foundation for their use in molecular sensors. nih.govrsc.org By attaching a fluorophore to the this compound scaffold, a fluorescent sensor can be designed to detect biologically important molecules like glucose, carbohydrates, or catecholamines. rsc.orgbath.ac.uk

The sensing mechanism often relies on photoinduced electron transfer (PET). In a typical design, a nitrogen atom (such as the one in the piperidine ring or another appended amine) acts as a quencher for a nearby fluorophore. When the boronic acid binds to a diol, its Lewis acidity increases, strengthening its interaction with the nitrogen. bath.ac.uk This change can disrupt the PET process, leading to a detectable increase in fluorescence. bath.ac.uk Researchers are developing sensors with long-wavelength emissions (red or near-infrared) to improve their utility in biological imaging, as this light can penetrate tissues more effectively and avoids interference from autofluorescence. mdpi.com this compound provides a versatile platform for creating such advanced probes for cellular imaging and diagnostics. mdpi.com

Challenges and Opportunities in Boronic Acid Chemistry Research for Drug Discovery and Materials Science

The success of boronic acid-containing drugs like Bortezomib has spurred significant interest in this class of compounds for drug discovery. nih.gov Boronic acids can act as potent enzyme inhibitors by forming a stable, covalent bond with serine or threonine residues in the active site of proteases. nih.gov

Challenges:

Stability: A major challenge is the oxidative instability of boronic acids. They can be degraded by reactive oxygen species present in biological systems, a process known as deboronation. pnas.org Furthermore, many boronic esters are prone to hydrolysis, complicating their analysis and purification. researchgate.netnih.gov

Selectivity: Designing boronic acid inhibitors that are highly selective for their target enzyme over other cellular proteins is crucial to minimize off-target effects and toxicity. nih.gov

Opportunities:

Drug Discovery: The this compound scaffold offers opportunities to design new inhibitors for a range of enzymes. The piperidine moiety can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Materials Science: In materials science, arylboronic acids are key building blocks for synthesizing conjugated polymers and covalent organic frameworks (COFs) through reactions like Suzuki-Miyaura coupling. These materials have applications in electronics, sensing, and catalysis. The incorporation of the piperidine group could impart unique solubility, morphological, or electronic properties to these advanced materials.

| Area | Challenges | Opportunities |

| Drug Discovery | Oxidative instability (deboronation), hydrolytic instability of esters, achieving high target selectivity. nih.govpnas.orgnih.gov | Design of novel enzyme inhibitors, modification of the piperidine group to tune pharmacokinetic properties. nih.gov |

| Materials Science | Ensuring stability and processability of resulting polymers. | Creation of functional polymers and COFs with unique properties imparted by the piperidine moiety. |

Potential for Photocatalytic and Electrocatalytic Applications

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Arylboronic acids can participate in these reactions as radical precursors. Under photocatalytic conditions, they can be oxidized via a single electron transfer process to generate aryl radicals. rsc.orgresearchgate.net These radicals can then engage in a variety of bond-forming reactions.

Recent research has focused on using heterogeneous photocatalysts, such as dye-sensitized titanium dioxide or copper-doped graphitic carbon nitride (g-C3N4), for the aerobic oxidative hydroxylation of arylboronic acids to phenols. scielo.bracs.org These reactions often use environmentally friendly oxidants like air and can be performed in green solvents like water. acs.orgresearchgate.net While specific studies on this compound are limited, its phenylboronic acid core suggests it could be a suitable substrate for such photocatalytic transformations, providing a green pathway to corresponding phenol (B47542) derivatives. mdpi.comresearchgate.net There is also potential to develop electrocatalytic methods for similar transformations, further expanding the sustainable chemistry toolkit for this compound.

Green Solvents and Sustainable Methodologies in Boronic Acid Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes. A major focus is the replacement of hazardous organic solvents with more sustainable alternatives. acs.org For reactions involving boronic acids, such as the Suzuki-Miyaura coupling, researchers have successfully employed green solvents like 2-methyltetrahydrofuran (2-Me-THF), t-amyl alcohol, and even water. nih.govacs.org

Developing catalytic systems, often using nickel instead of the more expensive palladium, that are effective in these benign solvents is a key area of research. nih.govacs.org Furthermore, sustainable methodologies include one-pot procedures that combine borylation and subsequent coupling reactions, which reduces waste and improves efficiency. rsc.org The goal is to create processes that are not only environmentally friendly but also economically viable. inovatus.es Applying these green principles to the synthesis and transformations of this compound will be essential for its potential large-scale applications.

常见问题

Q. What analytical methods are recommended for detecting and quantifying (3-(Piperidin-1-yl)phenyl)boronic acid in pharmaceutical intermediates?

A validated LC-MS/MS method is widely used for boronic acid derivatives, with sensitivity down to 1 ppm. Key parameters include:

- Chromatographic conditions : Reverse-phase columns (e.g., C18) with ammonium acetate buffer (pH 6.5) and acetonitrile gradients for separation .

- Validation : Limits of detection (LOD: ~0.1 ppm), quantification (LOQ: ~0.3 ppm), linearity (R² > 0.99), and accuracy (90–110%) per ICH guidelines .

- Application : Detects impurities in drug intermediates like Lumacaftor, ensuring compliance with regulatory thresholds .

Q. How can researchers ensure the purity of this compound during synthesis?

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns .

- Analytical monitoring : Pair LC-MS/MS with NMR (¹H/¹³C) to confirm structural integrity and quantify residual solvents .

- Impurity control : Monitor side products (e.g., deboronated derivatives) via mass spectrometry and adjust reaction stoichiometry to minimize byproducts .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; store in sealed containers at 2–8°C .

- Emergency measures : For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can solubility challenges of this compound in cross-coupling reactions be mitigated?

- Co-solvent systems : Use DMSO:water (1:1) or THF:aqueous Na₂CO₃ to enhance solubility .

- Sonication : Pre-dissolve the boronic acid in warm dioxane (40–50°C) before adding catalysts .

- Derivatization : Convert to pinacol esters via 1,2-diol protection to improve organic-phase solubility .

Q. What catalytic conditions optimize Suzuki-Miyaura coupling with this compound?

- Catalyst system : PdCl₂(PPh₃)₂ (2–5 mol%) with t-Bu-XPhos ligand for sterically hindered substrates .

- Solvent/base : 1,4-Dioxane and Na₂CO₃ (2M) at 100°C under nitrogen, achieving >85% yield in 4–12 hours .

- Substrate scope : Compatible with aryl bromides and chlorides; piperidine’s electron-donating effect reduces dehalogenation side reactions .

Q. How does the piperidine substituent influence the compound’s reactivity and biological activity?

- Steric effects : Piperidine’s bulkiness slows transmetallation in coupling reactions but improves regioselectivity .

- Bioactivity : The piperidine moiety enhances binding to proteasomal targets (e.g., boronates as protease inhibitors) and modulates lipophilicity (LogP ~2.1) .

- Pharmacophore design : Piperidine’s nitrogen enables hydrogen bonding in enzyme active sites, as seen in SARS-CoV inhibitor studies .

Q. What methodologies are used for impurity profiling of this compound under ICH guidelines?

- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions to simulate stability challenges .

- LC-MS/MS profiling : Identify degradation products (e.g., boroxines) using high-resolution Q-TOF instruments and fragment ion analysis .

- Thresholds : Set impurity limits based on therapeutic dose (e.g., <1 ppm for genotoxic impurities) using ICH Q3A/B frameworks .

Q. Can computational methods predict the mutagenic potential of derivatives of this compound?

- In silico tools : Use Derek Nexus or Leadscope Model Applier to assess structural alerts (e.g., boronic acid’s electrophilic boron atom) .

- QSAR models : Train models on Ames test data for boronic acids to predict TA100 strain mutagenicity (accuracy >80%) .

- Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce electrophilicity and genotoxic risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。